Cas no 1934474-87-9 (7-Iodo-2-methylquinazolin-4-ol)
7-Iodo-2-methylquinazolin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 7-Iodo-2-methylquinazolin-4-ol
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- Inchi: 1S/C9H7IN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
- InChI Key: LTNWHSJXHNYNOF-UHFFFAOYSA-N
- SMILES: IC1C=CC2C(NC(C)=NC=2C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 264
- XLogP3: 1.3
- Topological Polar Surface Area: 41.5
7-Iodo-2-methylquinazolin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM212707-1g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 1g |
$208 | 2021-08-04 | |
| Chemenu | CM212707-5g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 5g |
$415 | 2021-08-04 | |
| Chemenu | CM212707-10g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 10g |
$624 | 2021-08-04 | |
| Chemenu | CM212707-25g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 25g |
$1039 | 2021-08-04 | |
| Alichem | A189011997-5g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 5g |
$541.36 | 2023-09-02 | |
| Alichem | A189011997-10g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 10g |
$804.00 | 2023-09-02 | |
| Alichem | A189011997-25g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 25g |
$1380.20 | 2023-09-02 | |
| Chemenu | CM212707-1g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 1g |
$208 | 2022-12-28 | |
| Chemenu | CM212707-5g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 5g |
$415 | 2022-12-28 | |
| Chemenu | CM212707-10g |
7-Iodo-2-methylquinazolin-4-ol |
1934474-87-9 | 97% | 10g |
$624 | 2022-12-28 |
7-Iodo-2-methylquinazolin-4-ol Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
Additional information on 7-Iodo-2-methylquinazolin-4-ol
Research Brief on 7-Iodo-2-methylquinazolin-4-ol (CAS: 1934474-87-9): Recent Advances and Applications
7-Iodo-2-methylquinazolin-4-ol (CAS: 1934474-87-9) is a quinazoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for the development of novel kinase inhibitors, antimicrobial agents, and anticancer compounds. This research brief aims to synthesize the latest findings on this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of 7-Iodo-2-methylquinazolin-4-ol is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have demonstrated that modifications to the quinazoline core, particularly at the 7-iodo position, can enhance selectivity and potency against specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis of a series of 7-Iodo-2-methylquinazolin-4-ol derivatives that exhibited nanomolar inhibitory activity against EGFR (epidermal growth factor receptor), a key target in non-small cell lung cancer therapy.
In addition to its kinase inhibitory properties, 7-Iodo-2-methylquinazolin-4-ol has shown promise as an antimicrobial agent. A recent study in Bioorganic & Medicinal Chemistry Letters investigated its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound's unique halogenated structure contributes to its ability to disrupt bacterial cell wall synthesis, offering a potential avenue for the development of new antibiotics. Furthermore, molecular docking studies revealed strong interactions with bacterial enzymes, underscoring its mechanism of action.
The compound's anticancer potential has also been a focal point of recent research. In vitro studies have demonstrated that 7-Iodo-2-methylquinazolin-4-ol induces apoptosis in various cancer cell lines, including breast and colon cancer. A 2024 study in the European Journal of Medicinal Chemistry highlighted its ability to modulate the PI3K/AKT/mTOR pathway, a critical signaling cascade involved in cell proliferation and survival. These findings suggest that the compound could serve as a lead structure for the development of targeted cancer therapies.
Despite these promising results, challenges remain in the clinical translation of 7-Iodo-2-methylquinazolin-4-ol. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. Recent efforts have focused on prodrug strategies and nanoparticle-based delivery systems to enhance its pharmacokinetic profile. For example, a 2023 study in Molecular Pharmaceutics explored the encapsulation of 7-Iodo-2-methylquinazolin-4-ol in polymeric nanoparticles, which significantly improved its solubility and tumor-targeting efficiency in murine models.
In conclusion, 7-Iodo-2-methylquinazolin-4-ol (CAS: 1934474-87-9) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with recent advancements in structural optimization and drug delivery, underscore its potential in addressing unmet medical needs. Future research should focus on elucidating its detailed mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in clinical settings. This compound exemplifies the intersection of chemical biology and medicinal chemistry, offering exciting opportunities for innovation in drug discovery.
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